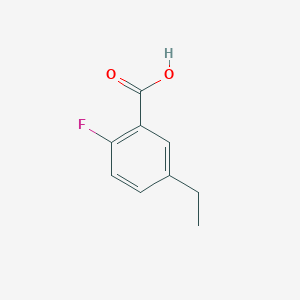

5-Ethyl-2-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

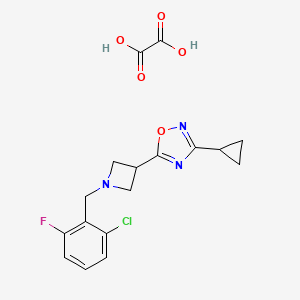

5-Ethyl-2-fluorobenzoic acid is a fluorobenzoic acid derivative . It has a molecular formula of C9H9FO2 and a molecular weight of 168.17 .

Synthesis Analysis

The synthesis of this compound can be achieved through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) and the InChI key is NNJSDVWFUJMHSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . The storage temperature is 2-8°C .科学的研究の応用

Synthesis and Material Science Applications

- Synthesis of Floxacin Intermediates : 5-Ethyl-2-fluorobenzoic acid is utilized in the synthesis of floxacin intermediates. This process involves the activation of carboxylic acids and leads to higher product yield, safety, and environmental benefits in continuous flow systems (Guo, Yu & Su, 2020).

- Formation of Thiazole-5-carboxylates : It is used in the formation of thiazole-5-carboxylate esters, contributing to the field of organic synthesis (Fong, Janowski, Prager & Taylor, 2004).

- Antitumor Activity of Amino Acid Ester Derivatives : The compound plays a role in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which have been tested for antitumor activity (Xiong et al., 2009).

- Phenotypic Screening in ChemBioChem : Its derivatives are used in phenotypic screening, contributing to biochemical research (Miller & Mitchison, 2004).

- Synthesis of Methyl 2-amino-5-fluorobenzoate : This compound is synthesized using this compound as a raw material, demonstrating its utility in chemical synthesis (Yin Jian-zhong, 2010).

Medicinal Chemistry and Drug Development

- Role in Positron Emission Tomography : It assists in developing serotonin 5-HT(7) radiotracers for positron emission tomography, contributing to medical imaging technologies (Andriès et al., 2010).

- Synthesis of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : The compound is used in the synthesis of novel structures with potential applications in drug development (Yeong et al., 2018).

Other Applications

- Biodegradation Studies : this compound is studied in biodegradation processes, showing its relevance in environmental science (Boersma et al., 2004).

- Radiofluorination of Peptides and Proteins : The compound is used in the automated radiochemical synthesis of prosthetic groups for labeling peptides and proteins, highlighting its importance in biochemistry (Kiesewetter et al., 2011).

- Synthesis of Rare-Earth Metal-Organic Frameworks : It is utilized in the preparation of rare-earth metal-organic frameworks, indicating its role in materials science (Vizuet et al., 2021).

Safety and Hazards

5-Ethyl-2-fluorobenzoic acid is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

作用機序

Target of Action

Fluorinated benzoic acids, in general, are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that fluorinated benzoic acids can undergo reactions such as free radical bromination and nucleophilic substitution . The fluorine atom in the compound can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

It’s known that fluorinated benzoic acids can be metabolized via the benzoate-degrading pathway . This pathway involves the hydroxylation of the substrate, yielding fluorocyclohexadiene .

Pharmacokinetics

The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, suggesting they may be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .

Result of Action

The introduction of fluorine into organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-fluorobenzoic acid. For instance, the solvent used can affect the yield of fluorobenzoic acids . Additionally, the stability of the compound can be influenced by storage temperature .

生化学分析

Biochemical Properties

The biochemical properties of 5-Ethyl-2-fluorobenzoic acid are not fully understood due to the lack of comprehensive studies. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo free radical bromination and nucleophilic substitution .

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression.

特性

IUPAC Name |

5-ethyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJSDVWFUJMHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2768800.png)

![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)

![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)